molecular formula C13H16N2O2 B3132773 2-(2-Methoxyphenyl)-2-morpholinoacetonitrile CAS No. 37673-08-8

2-(2-Methoxyphenyl)-2-morpholinoacetonitrile

Cat. No.: B3132773
CAS No.: 37673-08-8
M. Wt: 232.28 g/mol
InChI Key: WMTIBMMUBUEJJQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-morpholinoacetonitrile is a nitrile-containing organic compound featuring a methoxyphenyl group attached to a morpholino-substituted acetonitrile backbone. The methoxyphenyl moiety is known for influencing electronic properties and binding interactions, while the morpholino group (a six-membered morpholine ring) enhances solubility and serves as a hydrogen bond acceptor, critical in drug design . This compound’s nitrile group may act as a reactive handle for further chemical modifications, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-morpholin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-13-5-3-2-4-11(13)12(10-14)15-6-8-17-9-7-15/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTIBMMUBUEJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-morpholinoacetonitrile typically involves the reaction of 2-methoxybenzyl cyanide with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanide, followed by the addition of morpholine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.

Major Products

    Oxidation: 2-(2-Hydroxyphenyl)-2-morpholinoacetonitrile.

    Reduction: 2-(2-Methoxyphenyl)-2-morpholinoethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-morpholinoacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and morpholino groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-(2-Methoxyphenyl)-2-morpholinoacetonitrile with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Substituent (R) Backbone Key Properties/Applications References
This compound OCH₃ Acetonitrile Likely pharmaceutical intermediate; nitrile group enables reactivity.
2-(2-Fluorophenyl)-2-morpholinoacetonitrile F Acetonitrile Fluorine substitution may enhance lipophilicity and metabolic stability. Potential bioactivity.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) I, OCH₃ Ethanamine Psychoactive; halogen (I) increases serotonin receptor affinity and toxicity.
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate OCH₃, ester Acetate ester Ester group improves bioavailability; used in chemical synthesis.
[2-((2-Methoxyphenyl)-λ³-iodanylidene)malonate] OCH₃, iodine Malonate Chalcogen bonding (O⋯O) stabilizes structure; used in oxidative reactions.
Key Observations:
  • Substituent Impact: Halogens (e.g., I in 25I-NBOMe) increase receptor binding potency but also toxicity compared to methoxy groups . The methoxy group in this compound may offer balanced electronic effects and reduced toxicity.
  • Backbone Differences : The ethanamine backbone in NBOMe compounds confers psychoactivity, whereas the acetonitrile backbone in the target compound suggests utility in synthesis rather than direct bioactivity .
  • Functional Groups: Nitriles (as in the target compound) vs. esters (e.g., Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate) influence reactivity and pharmacokinetics. Nitriles are more reactive, enabling downstream modifications .

Pharmacological and Toxicological Profiles

  • NBOMe Series: 25I-NBOMe and analogs demonstrate high serotonin receptor affinity (EC₅₀ ~0.1 nM) but severe toxicity (fatalities reported at 1–2 mg) . In contrast, the absence of an ethanamine backbone in this compound likely precludes psychoactivity, redirecting its use to non-CNS applications.
  • Fluoro Analogs: Fluorine substitution () typically improves metabolic stability and membrane permeability, suggesting that 2-(2-Fluorophenyl)-2-morpholinoacetonitrile could be more drug-like than the methoxy variant .

Biological Activity

2-(2-Methoxyphenyl)-2-morpholinoacetonitrile is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, applications in medicinal chemistry, and findings from recent studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : this compound

The compound features a methoxyphenyl group and a morpholino group attached to an acetonitrile moiety, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy and morpholino groups enhance its binding affinity towards various enzymes and receptors, potentially modulating their activity.

Target Interaction

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : It acts as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies revealed that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its potential as an anticancer therapeutic.

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyEffective against multiple bacterial strains
Anticancer MechanismInduces apoptosis in cancer cell lines
Enzyme InteractionInhibits specific metabolic enzymes

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Further studies are needed to elucidate its metabolic pathways and potential toxicological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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